N-(2-chlorobenzyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
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Description
N-(2-chlorobenzyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16ClFN6O2 and its molecular weight is 450.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
The synthesis of related compounds, including N-derivatives of acetamides, has been a focus in the research for developing potential therapeutic agents. For instance, compounds with structures incorporating chlorophenyl and fluorophenyl groups have been synthesized and studied for various biological activities. These studies often involve the synthesis of novel compounds by reacting specific substitutions at phenyl and other rings with acetamides to investigate their potential applications, including anti-inflammatory, antimicrobial, and anticancer activities (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some research has extended into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds have shown potential in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Additionally, their interactions with proteins such as Cyclooxygenase 1 (COX1) have been studied through molecular docking, suggesting potential therapeutic applications (Mary et al., 2020).
Antibacterial Agents
The synthesis and Quantitative Structure-Activity Relationship (QSAR) studies of acetamide derivatives have also been a significant area of research, with compounds being evaluated for their antibacterial activity against various strains. These studies aim to understand the structural and physicochemical parameters that contribute to antibacterial efficacy, providing insights into designing more effective antibacterial agents (Desai et al., 2008).
Pesticide Development
Additionally, derivatives of N-aryl and N-alkyl acetamides have been characterized for their potential as pesticides. X-ray powder diffraction has been utilized to understand the crystal structures of these compounds, which is crucial for determining their stability and effectiveness as pesticides (Olszewska et al., 2008).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN6O2/c23-17-4-2-1-3-15(17)12-25-20(31)13-30-22(32)28-9-10-29-19(21(28)27-30)11-18(26-29)14-5-7-16(24)8-6-14/h1-11H,12-13H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCWXBLUWLQCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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